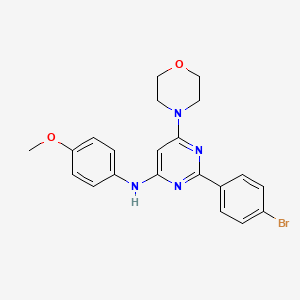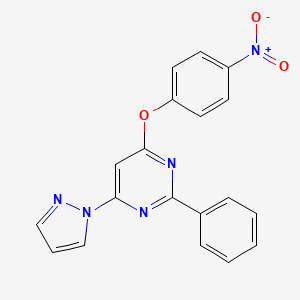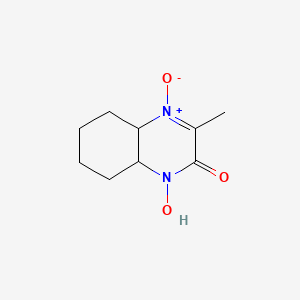
2-(pentafluorophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol
Vue d'ensemble
Description
2-(pentafluorophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol, also known as PFBHA, is a chemical compound used in various scientific research applications. It is a bifunctional reagent that can be used to modify proteins, peptides, and other biomolecules. PFBHA is a versatile compound that has many potential applications in the field of biochemistry and biotechnology.
Applications De Recherche Scientifique
2-(pentafluorophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol has many scientific research applications, including protein modification, peptide synthesis, and drug discovery. 2-(pentafluorophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol can be used to modify proteins by reacting with the amino groups of lysine residues. This modification can be used to study protein-protein interactions, protein folding, and enzyme activity. 2-(pentafluorophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol can also be used in peptide synthesis by reacting with the N-terminus of peptides. This reaction can be used to introduce a variety of functional groups into peptides, which can be used for a variety of applications. 2-(pentafluorophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol can also be used in drug discovery by modifying small molecules to improve their biological activity.
Mécanisme D'action
The mechanism of action of 2-(pentafluorophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol involves the reaction of the isocyanate group with the nucleophilic amino groups of lysine residues or the N-terminus of peptides. This reaction results in the formation of a stable urea bond, which can modify the biological activity of the protein or peptide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(pentafluorophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol depend on the specific application. In protein modification, 2-(pentafluorophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol can be used to study protein-protein interactions, protein folding, and enzyme activity. In peptide synthesis, 2-(pentafluorophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol can be used to introduce functional groups into peptides, which can be used for a variety of applications. In drug discovery, 2-(pentafluorophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol can be used to modify small molecules to improve their biological activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(pentafluorophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol in lab experiments is its versatility. 2-(pentafluorophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol can be used to modify proteins, peptides, and small molecules, making it a useful tool for a variety of applications. Another advantage of 2-(pentafluorophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol is its stability, which allows for long-term storage. However, one limitation of 2-(pentafluorophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol is its potential toxicity. 2-(pentafluorophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol can react with a variety of nucleophiles, including water and biological molecules, which can lead to unwanted side reactions.
Orientations Futures
There are many potential future directions for the use of 2-(pentafluorophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol in scientific research. One possible direction is the development of new protein modification techniques using 2-(pentafluorophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol. Another possible direction is the development of new peptide synthesis strategies using 2-(pentafluorophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol. Additionally, 2-(pentafluorophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol can be used in drug discovery to modify small molecules to improve their biological activity. Overall, 2-(pentafluorophenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol is a versatile compound with many potential applications in the field of biochemistry and biotechnology.
Propriétés
IUPAC Name |
1,3-dihydroxy-2-(2,3,4,5,6-pentafluorophenyl)-3a,4,5,6,7,7a-hexahydro-2H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F5N2O2/c14-8-7(9(15)11(17)12(18)10(8)16)13-19(21)5-3-1-2-4-6(5)20(13)22/h5-6,13,21-22H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCXOWDCVVSXNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)N(C(N2O)C3=C(C(=C(C(=C3F)F)F)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F5N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentafluorophenyl-hexahydro-benzoimidazole-1,3-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-[(2,4-dimethylphenyl)amino]-2-(methylthio)-5-pyrimidinecarboxylate](/img/structure/B3843597.png)
![ethyl 4-[(4-methylphenyl)amino]-2-(methylthio)-5-pyrimidinecarboxylate](/img/structure/B3843603.png)

![2-{[2-(4-bromophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol](/img/structure/B3843620.png)





![propyl 6-nitro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3843669.png)


![N-benzyl-3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3843681.png)